molecular formula C21H19Cl4P B1624377 (3,3,3-Trichloropropyl)triphenylphosphonium chloride CAS No. 804482-50-6

(3,3,3-Trichloropropyl)triphenylphosphonium chloride

Cat. No.: B1624377
CAS No.: 804482-50-6
M. Wt: 444.2 g/mol
InChI Key: CVLBDGPLEYFDOR-UHFFFAOYSA-M
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Description

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a chemical compound with the molecular formula Cl3CCH2CH2P(C6H5)3Cl. It is known for its role in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The compound is characterized by its solid form and a melting point range of 138-145°C .

Mechanism of Action

Target of Action

It is known to be a reactant in the synthesis of dl-histrionicotoxin , suggesting that it may interact with enzymes or other molecules involved in this process.

Mode of Action

The compound, upon deprotonation, generates the corresponding phosphorane . This phosphorane then reacts with aldehydes to give trichloromethylated (Z)-olefins . This suggests that the compound may act by donating electrons and participating in bond formation during chemical reactions.

Biochemical Pathways

Its role in the synthesis of dl-histrionicotoxin indicates that it may influence pathways related to the production of this toxin.

Result of Action

Its role in the synthesis of dl-histrionicotoxin suggests that it may contribute to the production of this toxin at the molecular level.

Biochemical Analysis

Biochemical Properties

(3,3,3-Trichloropropyl)triphenylphosphonium chloride plays a significant role in biochemical reactions, particularly in the synthesis of DL-histrionicotoxin. This compound interacts with various enzymes and proteins during the synthesis process. For example, it is involved in cross-metathesis, oxime formation, and Michael addition reactions. These interactions are crucial for the formation of the desired product, as they facilitate the necessary chemical transformations .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in biochemical synthesis suggests that it may influence cell function by participating in key chemical reactions. This compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of specific biochemical intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form phosphoranes. Deprotonation of this compound generates the corresponding phosphorane, which reacts with aldehydes to produce trichloromethylated (Z)-olefins. These olefins are useful for the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. The formation of these products involves specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. This compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function have not been extensively studied. In vitro and in vivo studies are needed to determine the potential long-term impacts of this compound on cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is possible that this compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for determining its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,3-Trichloropropyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 3,3,3-trichloropropyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{P(C}_6\text{H}_5\text{)}_3 + \text{Cl}_3\text{CCH}_2\text{CH}_2\text{Cl} \rightarrow \text{Cl}_3\text{CCH}_2\text{CH}_2\text{P(C}_6\text{H}_5\text{)}_3\text{Cl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques ensures the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trichloropropyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases such as lithium diisopropylamide (LDA) for deprotonation, and various aldehydes for olefination reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from reactions involving this compound include (Z)-olefins, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. These products are valuable intermediates in organic synthesis .

Scientific Research Applications

(3,3,3-Trichloropropyl)triphenylphosphonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is employed in the study of biochemical pathways and the development of bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is unique due to its ability to form highly stereospecific (Z)-olefins and its versatility in various organic synthesis reactions. Its trichloropropyl group provides distinct reactivity compared to other phosphonium salts, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

triphenyl(3,3,3-trichloropropyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl3P.ClH/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLBDGPLEYFDOR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471894
Record name (3,3,3-Trichloropropyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804482-50-6
Record name (3,3,3-Trichloropropyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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